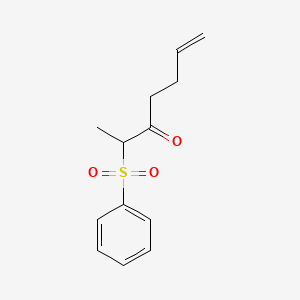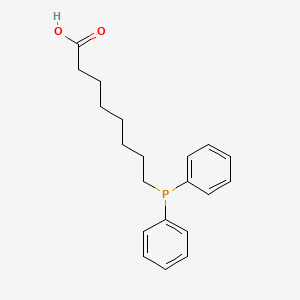
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- is a chemical compound with the molecular formula C22H20O4 and a molecular weight of 348.39 . This compound is a derivative of chrysenediol, featuring two acetate groups attached to the 1 and 2 positions of the tetrahydro-chrysenediol structure. It is known for its unique stereochemistry, with the (1S,2S) configuration.
準備方法
The synthesis of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- can be achieved through various synthetic routes. One common method involves the acetylation of 1,2,3,4-tetrahydro-1,2-chrysenediol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, with the acetyl groups being introduced at the 1 and 2 positions of the diol.
化学反応の分析
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups, regenerating the parent diol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- involves its interaction with specific molecular targets and pathways. The acetate groups can be hydrolyzed to release the active diol, which can then interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- can be compared with similar compounds such as:
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans-: This compound has a similar tetrahydro structure but differs in the aromatic ring system and stereochemistry.
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, cis-: Another stereoisomer with different spatial arrangement of atoms.
1,2,4-Butanetriol: Similar in having multiple hydroxyl groups but differs in the carbon chain length and structure.
The uniqueness of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- lies in its specific stereochemistry and the presence of acetate groups, which confer distinct chemical and biological properties.
特性
| 80433-91-6 | |
分子式 |
C22H20O4 |
分子量 |
348.4 g/mol |
IUPAC名 |
[(1S,2S)-1-acetyloxy-1,2,3,4-tetrahydrochrysen-2-yl] acetate |
InChI |
InChI=1S/C22H20O4/c1-13(23)25-21-12-11-19-18-8-7-15-5-3-4-6-16(15)17(18)9-10-20(19)22(21)26-14(2)24/h3-10,21-22H,11-12H2,1-2H3/t21-,22-/m0/s1 |
InChIキー |
UWMIFMGEZWMYAJ-VXKWHMMOSA-N |
異性体SMILES |
CC(=O)O[C@H]1CCC2=C([C@@H]1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43 |
正規SMILES |
CC(=O)OC1CCC2=C(C1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


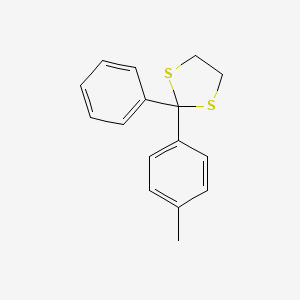
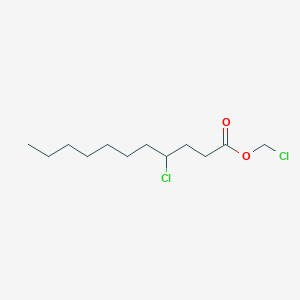
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/no-structure.png)

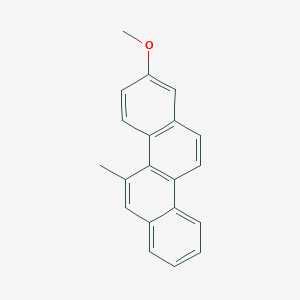
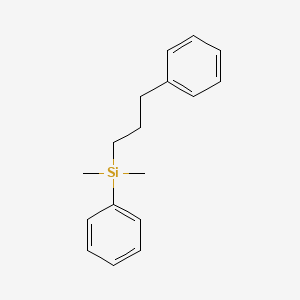
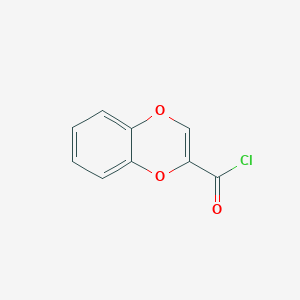
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide](/img/structure/B14433488.png)
